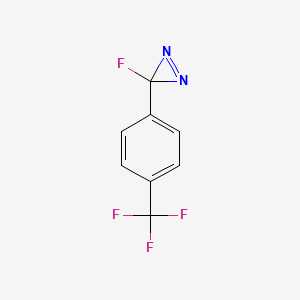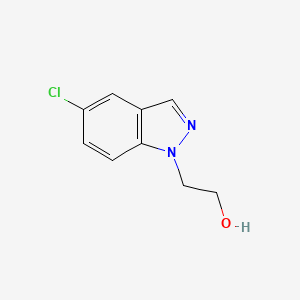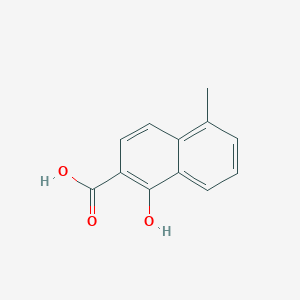
1-Hydroxy-5-methyl-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-5-methyl-2-naphthoic acid is an organic compound belonging to the class of naphthoic acids It is characterized by a hydroxyl group at the first position and a methyl group at the fifth position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-methyl-2-naphthoic acid can be synthesized through several methods. One common approach involves the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction. This reaction typically requires the treatment of the dried sodium or potassium salt of 2-naphthol with carbon dioxide at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solvents such as toluene, tetralin, or diphenyl oxide to enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-5-methyl-2-naphthoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl or methyl groups, often facilitated by reagents like halogens or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various halogenated or sulfonated derivatives .
Aplicaciones Científicas De Investigación
1-Hydroxy-5-methyl-2-naphthoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-hydroxy-5-methyl-2-naphthoic acid and its derivatives involves the inhibition of key signaling pathways. For instance, methyl-1-hydroxy-2-naphthoate, a derivative, inhibits the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the NF-κB, JNK, and p38 MAPK pathways . This inhibition reduces the production of inflammatory mediators such as nitric oxide, interleukin-1β, and interleukin-6 .
Comparación Con Compuestos Similares
2-Hydroxy-1-naphthoic acid: Similar in structure but with the hydroxyl group at the second position.
3-Hydroxy-2-naphthoic acid: Another hydroxynaphthoic acid with the hydroxyl group at the third position.
1-Naphthoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Hydroxy-5-methyl-2-naphthoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C12H10O3 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1-hydroxy-5-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c1-7-3-2-4-9-8(7)5-6-10(11(9)13)12(14)15/h2-6,13H,1H3,(H,14,15) |
Clave InChI |
UZDPEMMJGLHTAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC(=C(C2=CC=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


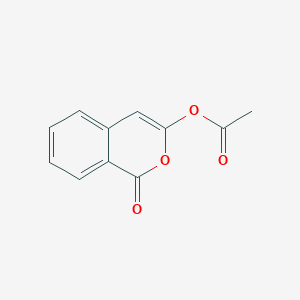


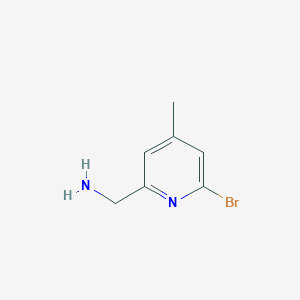
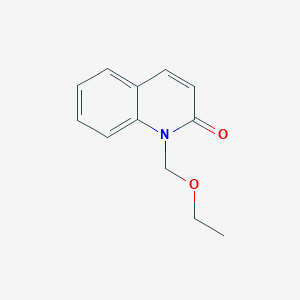



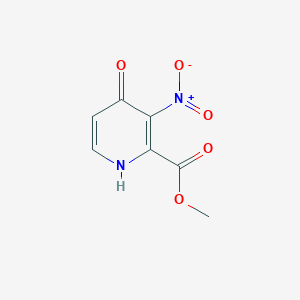
![4-(Piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15069574.png)
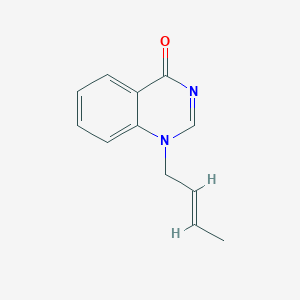
![(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15069589.png)
